molecular formula C9H14O2 B2975766 Bicyclo[3.3.0]octane-1-carboxylic acid CAS No. 41139-05-3

Bicyclo[3.3.0]octane-1-carboxylic acid

Cat. No. B2975766
CAS RN: 41139-05-3
M. Wt: 154.209
InChI Key: YKMRFAVKKGGQFF-UHFFFAOYSA-N
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Description

Bicyclo[3.3.0]octane-1-carboxylic acid is a compound with the molecular formula C9H14O2 . It is also known by other names such as octahydropentalene-3a-carboxylic acid and 2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylic acid .


Synthesis Analysis

The synthesis of compounds similar to this compound has been explored in several studies . For instance, one study described an asymmetric synthesis of a related compound, (S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester, which is an intermediate of the angiotensin-converting enzyme (ACE) inhibitor, ramipril .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string C1CC2CCCC2(C1)C(=O)O . The compound has a molecular weight of 154.21 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.21 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 154.099379685 g/mol . The topological polar surface area is 37.3 Ų .

Mechanism of Action

BCA is a versatile molecule that can be used in a variety of chemical reactions. The most common reaction mechanism of BCA is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a bicyclic product. The Diels-Alder reaction is a reversible reaction, meaning that it can be reversed to form the starting materials. BCA can also undergo other reaction mechanisms, such as the Wittig reaction and the Ugi four-component reaction.
Biochemical and Physiological Effects
BCA has a variety of biochemical and physiological effects. BCA has been shown to inhibit the growth of cancer cells in vitro. BCA has also been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties. BCA has been found to possess antioxidant activity and to possess anti-oxidant properties. BCA has also been found to possess anti-allergic properties.

Advantages and Limitations for Lab Experiments

BCA has a variety of advantages and limitations when used in lab experiments. One advantage of BCA is that it is a highly versatile molecule that can be used in a variety of chemical reactions. BCA is also relatively inexpensive and is readily available. One limitation of BCA is that it is a highly reactive molecule and can react with other molecules in the reaction mixture, which can lead to unwanted side reactions.

Future Directions

BCA has a variety of potential future applications. BCA could be used in the synthesis of complex organic molecules, such as polymers, pharmaceuticals, and heterocyclic compounds. BCA could also be used in the development of new drugs and drug delivery systems. BCA could also be used in the synthesis of bioactive compounds, such as antioxidants, anti-inflammatory agents, and anti-bacterial agents. BCA could also be used in the development of new materials, such as polymers and nanomaterials. Finally, BCA could be used in the development of new catalysts, such as metal-organic frameworks.

Synthesis Methods

BCA can be synthesized through a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Ugi four-component reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a bicyclic product. The Wittig reaction involves the reaction of a phosphonium salt and an aldehyde or ketone to form an alkene. The Ugi four-component reaction involves the reaction of an aldehyde, a carboxylic acid, an amine, and an isocyanide to form a bicyclic product.

Scientific Research Applications

BCA has a variety of applications in scientific research. It has been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides. BCA has also been used in the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and purines. BCA has been used in the synthesis of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer agents. BCA has also been used in the synthesis of polymers, such as polyurethanes.

properties

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9-5-1-3-7(9)4-2-6-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMRFAVKKGGQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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